

# Theoretical Modeling of Irindalone Receptor Docking: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Irindalone*

Cat. No.: *B1662778*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of **Irindalone's** interaction with its target receptors. **Irindalone**, a potent and selective serotonin 5-HT<sub>2</sub> receptor antagonist, has been a subject of interest for its potential therapeutic applications. Understanding its binding mechanism at a molecular level is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This document outlines the key data, experimental protocols for computational modeling, and the signaling pathways involved.

## Quantitative Data Summary

While extensive quantitative binding affinity data for **Irindalone** is not readily available in the public domain, a key study provides valuable insight into its potency. The following table summarizes the available data and provides comparative values for other well-known 5-HT<sub>2A</sub> antagonists. The pA<sub>2</sub> value is a measure of the potency of an antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This can be considered an approximation of the pK<sub>i</sub> value.

Compound	Receptor	Parameter	Value	Reference
Irindalone	5-HT2	pA2	8.5	[1]
Ketanserin	5-HT2A	pKi	8.7	[2]
Risperidone	5-HT2A	pKi	9.1	[2]
M100907	5-HT2A	pKi	9.5	[3]

Note: The pA2 value for **Irindalone** was determined in rat thoracic aorta, which is a functional assay. While it provides a strong indication of antagonist potency, it is not a direct measure of binding affinity (Ki) to a specific receptor subtype. For the purpose of theoretical modeling, this value serves as a crucial benchmark for validating the predicted binding energies.

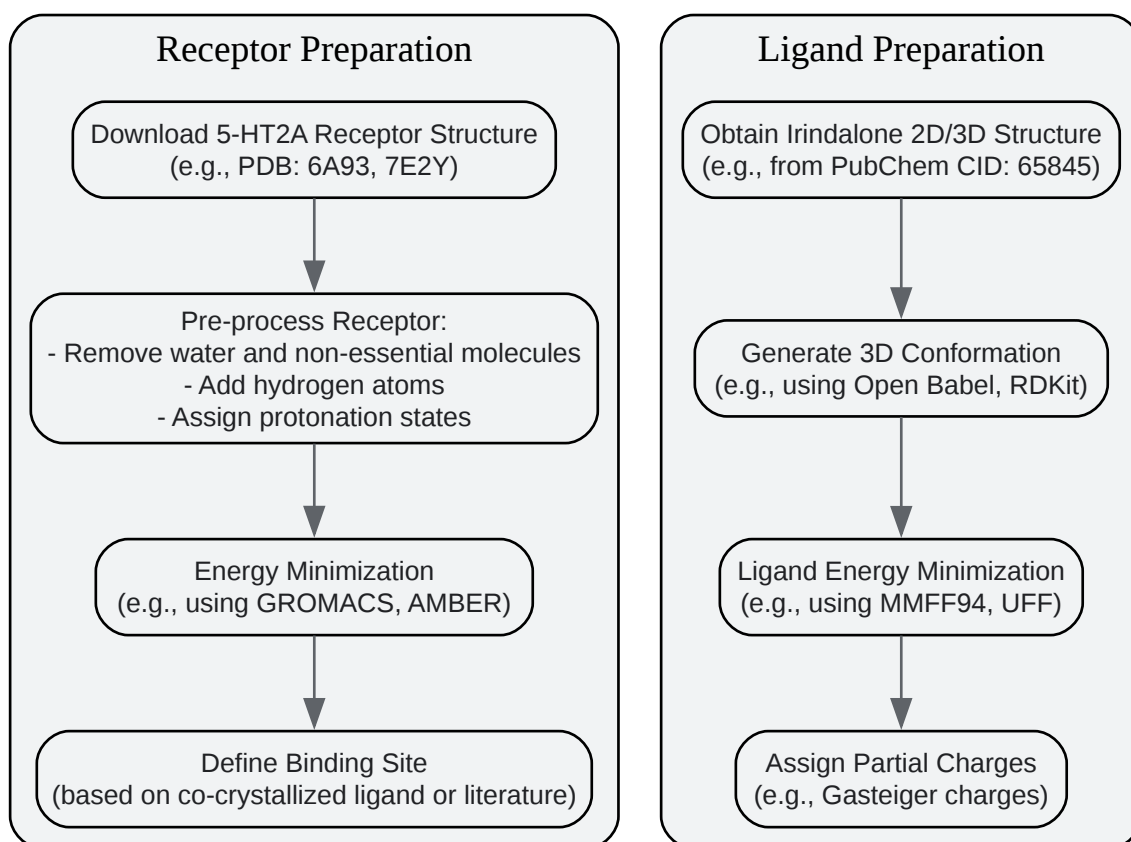
## Experimental Protocols for Theoretical Modeling

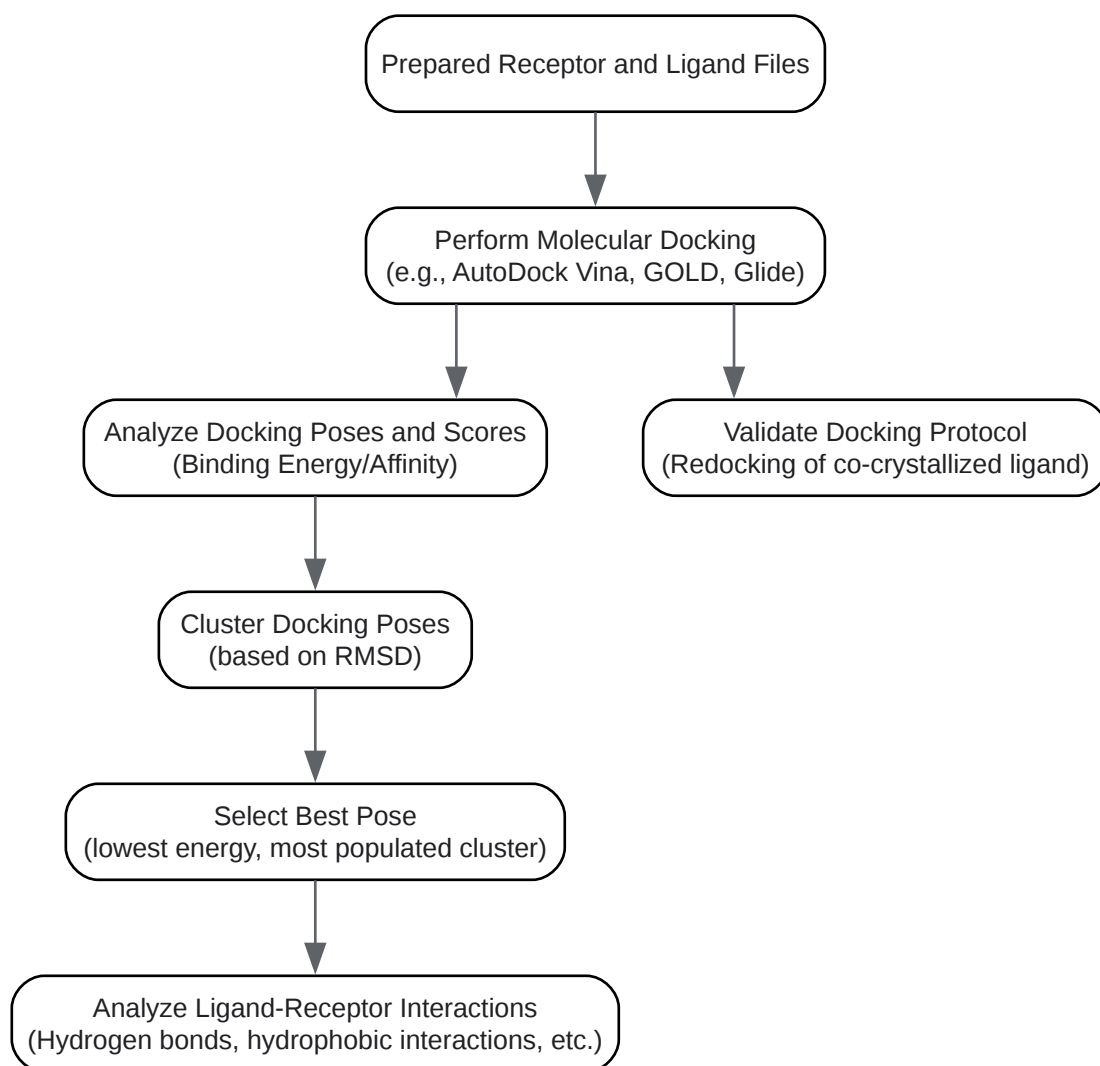
This section details the methodologies for conducting a theoretical docking study of **Irindalone** with the 5-HT2A receptor.

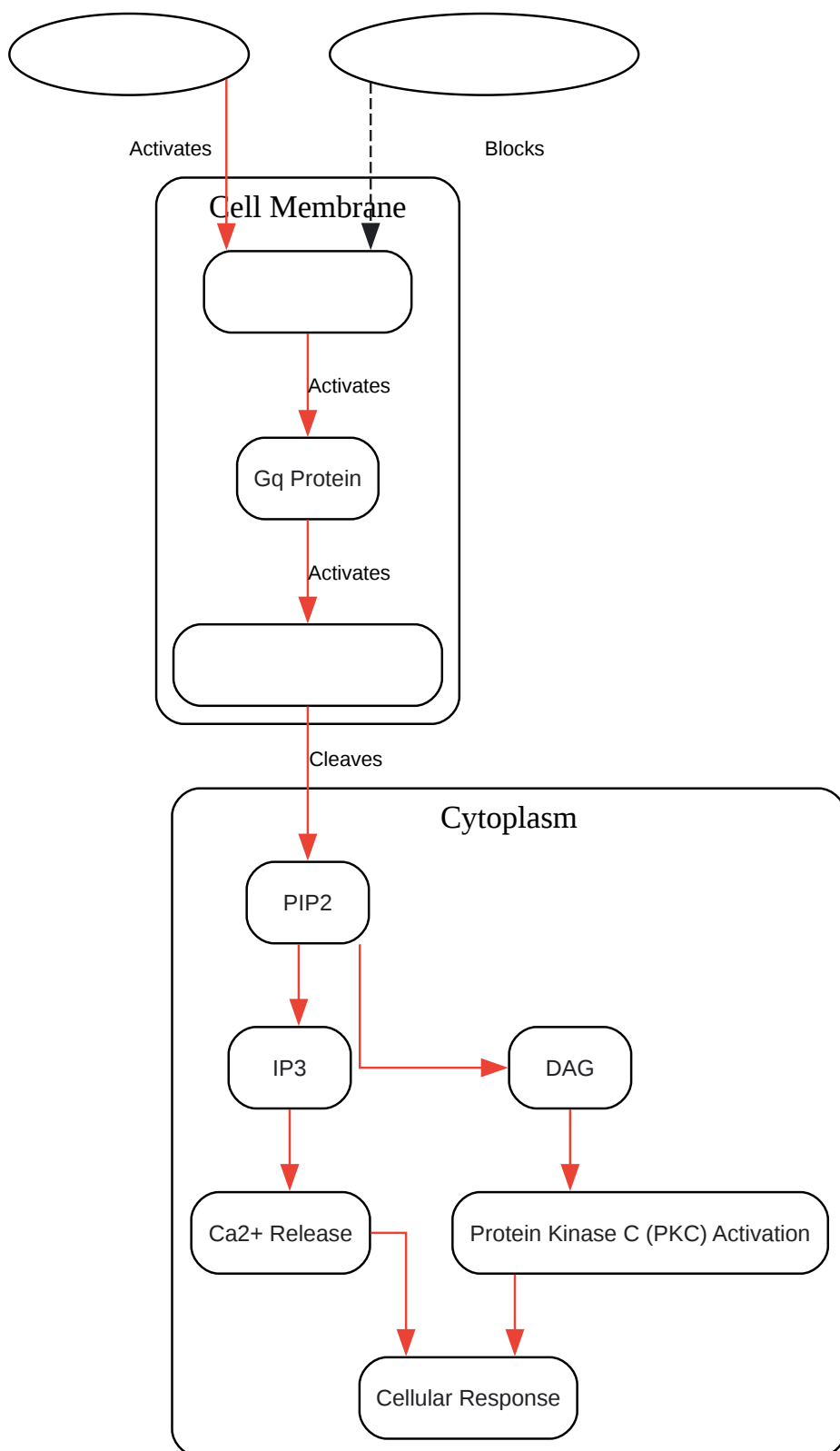
### Receptor and Ligand Preparation

A robust molecular docking study begins with the meticulous preparation of both the receptor and the ligand.

Workflow for Receptor and Ligand Preparation







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## References

- 1. Comparison of the effect of irindalone, a novel serotonin 5-HT<sub>2</sub> antagonist and ketanserin on mechanical responses of rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Bivalent 5-HT<sub>2A</sub> Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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